5-methylfuran-3-carboxylic Acid
Overview
Description
5-Methylfuran-3-carboxylic acid is an organic compound with the molecular formula C6H6O3 It belongs to the class of furan derivatives, which are characterized by a five-membered aromatic ring containing one oxygen atom
Scientific Research Applications
5-Methylfuran-3-carboxylic acid has several scientific research applications:
Safety and Hazards
5-Methylfuran-3-carboxylic acid is classified as a skin irritant and may cause respiratory irritation . It is recommended to avoid breathing its dust, gas, or vapors and to avoid contact with skin and eyes . Protective equipment, including chemical impermeable gloves, should be worn when handling this compound .
Future Directions
Furan derivatives, including 5-methylfuran-3-carboxylic acid, are important in various fields such as food chemistry, pharmaceutical applications, and plant defense mechanisms. They have potential applications in the regulation of plant growth and activation of plant immunity . Furthermore, furan platform chemicals (FPCs), which are directly available from biomass, are being explored for their potential in large-scale manufacture .
Mechanism of Action
Target of Action
Furan derivatives, which include 5-methylfuran-3-carboxylic acid, have been found to possess various biological activities . These compounds can bind with high affinity to multiple receptors, which can be helpful in developing new useful derivatives .
Mode of Action
It is known that furan derivatives interact with their targets, leading to various biological activities
Biochemical Pathways
Furan derivatives have been found to affect a variety of biological activities, suggesting that they may influence multiple biochemical pathways . The downstream effects of these pathways would depend on the specific targets and mode of action of this compound.
Result of Action
Furan derivatives have been found to possess various biological activities, suggesting that they may have multiple molecular and cellular effects .
Biochemical Analysis
Biochemical Properties
Furan derivatives are known to interact with various enzymes, proteins, and other biomolecules The nature of these interactions often depends on the specific structure of the furan derivative and the biomolecules it interacts with
Cellular Effects
Furan and its derivatives have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
Furan derivatives are known to exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Temporal Effects in Laboratory Settings
Furan derivatives have been studied using various spectroscopic techniques, including FT-IR, FT-Raman, UV–vis, and NMR . These studies can provide information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies.
Metabolic Pathways
Furan derivatives are known to be involved in various metabolic pathways
Preparation Methods
Synthetic Routes and Reaction Conditions
5-Methylfuran-3-carboxylic acid can be synthesized through several methods:
Oxidation of 5-methylfuran: This method involves the oxidation of 5-methylfuran using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Carboxylation of 5-methylfuran: This method involves the carboxylation of 5-methylfuran using carbon dioxide (CO2) in the presence of a catalyst such as palladium or rhodium.
Industrial Production Methods
Industrial production of this compound typically involves the oxidation of 5-methylfuran using a continuous flow reactor. This method allows for efficient and scalable production of the compound .
Chemical Reactions Analysis
Types of Reactions
5-Methylfuran-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form this compound derivatives.
Reduction: Reduction of this compound can yield 5-methylfuran-3-methanol.
Substitution: The compound can undergo substitution reactions, such as halogenation, to form halogenated derivatives.
Common Reagents and Conditions
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) under anhydrous conditions.
Substitution: Halogenating agents such as chlorine (Cl2) or bromine (Br2) in the presence of a catalyst.
Major Products Formed
Oxidation: This compound derivatives.
Reduction: 5-Methylfuran-3-methanol.
Substitution: Halogenated derivatives of this compound.
Comparison with Similar Compounds
Similar Compounds
3-Methyl-2-furoic acid: Similar in structure but with the carboxyl group at a different position.
5-Methylfuran-2-carboxylic acid: Similar in structure but with the carboxyl group at a different position.
Uniqueness
5-Methylfuran-3-carboxylic acid is unique due to its specific position of the carboxyl group on the furan ring, which imparts distinct chemical and biological properties. This positional difference can influence the compound’s reactivity and interactions with other molecules, making it valuable for specific applications .
Properties
IUPAC Name |
5-methylfuran-3-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6O3/c1-4-2-5(3-9-4)6(7)8/h2-3H,1H3,(H,7,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MDVRXWAAVDTLFJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CO1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00944576 | |
Record name | 5-Methylfuran-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00944576 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
126.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
21984-93-0 | |
Record name | 3-Furancarboxylic acid, 5-methyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021984930 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5-Methylfuran-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00944576 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-methylfuran-3-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of 5-methylfuran-3-carboxylic acid in the study of Capparis spinosa L.?
A: this compound, also known as cappariside, was identified as a novel antioxidant compound isolated from the fruits of Capparis spinosa L. []. This discovery marks the first report of this compound within the Capparis genus.
Q2: How potent is this compound as an antioxidant compared to other compounds found in Capparis spinosa L.?
A: this compound demonstrated significant antioxidant activity, exhibiting a SC50 value of 0.204 ± 0.002 mM in DPPH radical scavenging assays []. This activity was comparable to other potent antioxidants isolated in the same study, such as protocatechuic acid (SC50 = 0.032 ± 0.0 mM) and trans-ferulic acid (SC50 = 0.090 ± 0.001 mM) []. This suggests that this compound contributes significantly to the overall antioxidant capacity of Capparis spinosa L. fruits.
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